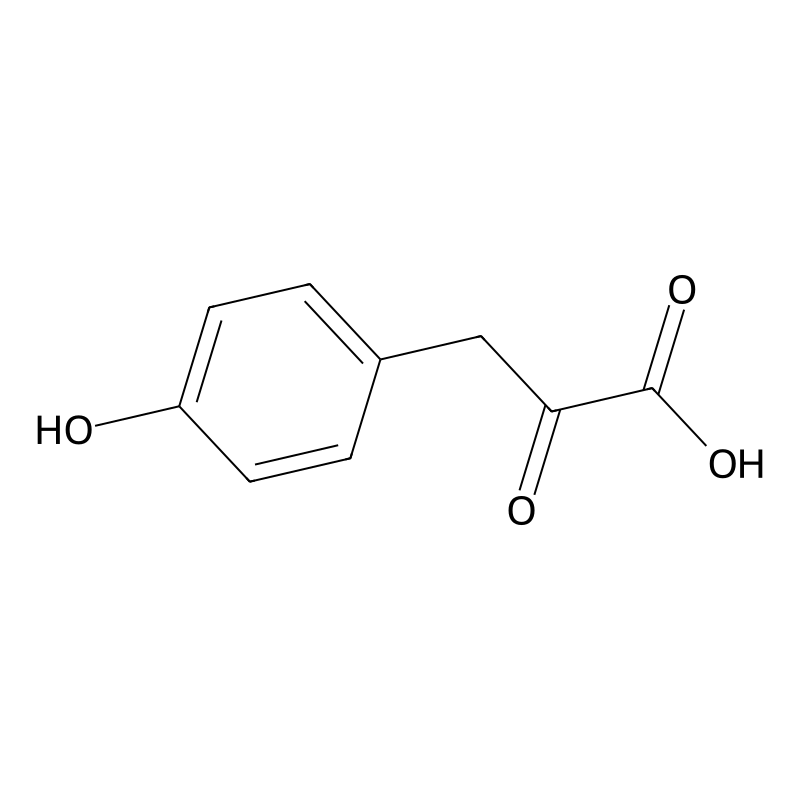

4-Hydroxyphenylpyruvic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role in Phenylalanine and Tyrosine Metabolism

4-HPPA acts as an intermediate in the breakdown of the amino acid phenylalanine. Phenylalanine is first converted to tyrosine by the enzyme phenylalanine hydroxylase. Subsequently, tyrosine aminotransferase transforms tyrosine into 4-HPPA .

Further metabolism of 4-HPPA involves the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD), which converts it to homogentisic acid. Homogentisic acid is a crucial precursor for melanin synthesis, the pigment responsible for skin and hair color .

Potential Biomarker for Metabolic Disorders

Elevated levels of 4-HPPA in urine or blood can indicate certain metabolic disorders. For example, research suggests a potential association between high 4-HPPA levels and phenylketonuria (PKU), an inherited disorder affecting phenylalanine breakdown .

Additionally, studies have linked 4-HPPA excretion with hawkinsinuria, a rare autosomal dominant condition characterized by the presence of the metabolite hawkinsine in urine. This association suggests a potential role for 4-HPPA in understanding hawkinsinuria's underlying mechanisms .

Other Research Applications

4-HPPA has been identified as a microbial metabolite in certain bacteria, like Escherichia coli . This finding might contribute to research on microbial communities and their metabolic activities.

4-HPPA also plays a role in the biosynthesis of scytonemin, a blue pigment produced by specific cyanobacteria. Studying the role of 4-HPPA in this process could provide insights into the ecological functions of scytonemin .

4-Hydroxyphenylpyruvic acid is a keto acid that plays a crucial role in the metabolism of the amino acid phenylalanine. It is produced from tyrosine through the action of the enzyme tyrosine aminotransferase, and it can subsequently be converted into homogentisic acid, which is a precursor to various pigments, including those associated with the condition known as ochronosis . The compound has the molecular formula and is classified as a phenylpyruvic acid derivative .

4-HPPA acts as an intermediate metabolite in the tyrosine catabolism pathway. Following its formation from tyrosine, it undergoes further breakdown by HPD to homogentisic acid. This conversion is essential for the proper elimination of tyrosine from the body []. Additionally, research suggests 4-HPPA might play a role in the production of scytonemin, a pigment with potential ecological and industrial applications []. However, the exact mechanism of this process requires further investigation.

- Conversion to Homogentisic Acid: The enzyme 4-hydroxyphenylpyruvic acid dioxygenase catalyzes the conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid. This reaction is significant in the context of tyrosine metabolism .

- Krebs Cycle Entry: If not converted to homogentisic acid, 4-hydroxyphenylpyruvic acid can enter the Krebs cycle, where it is transformed into fumaric acid, thus contributing to cellular respiration .

The biological significance of 4-hydroxyphenylpyruvic acid lies primarily in its role in amino acid metabolism. Elevated levels of this compound can indicate deficiencies or impairments in the enzymatic pathways involved in its metabolism, such as hydroxyphenylpyruvic acid dioxygenase. Conditions associated with elevated levels include tyrosinemia and Hawkinsinuria, both of which can have serious health implications due to disrupted amino acid metabolism .

Several methods exist for synthesizing 4-hydroxyphenylpyruvic acid:

- Enzymatic Synthesis: A notable method involves using recombinant Escherichia coli expressing membrane-bound L-amino acid deaminase to convert L-tyrosine directly into 4-hydroxyphenylpyruvic acid. This approach is eco-friendly and efficient, highlighting advancements in biotechnological applications for amino acid conversions .

- Chemical Synthesis: Traditional chemical synthesis routes may involve various organic reactions that introduce hydroxyl and carboxylic functional groups onto a phenyl ring, although specific methodologies are less frequently detailed in literature compared to enzymatic methods.

4-Hydroxyphenylpyruvic acid has potential applications in:

- Medical Diagnostics: Its levels are often measured in clinical settings to assess metabolic disorders related to phenylalanine and tyrosine metabolism .

- Research: It serves as a valuable intermediate in studies related to amino acid metabolism and may be utilized in biochemical research focused on metabolic pathways.

Research has indicated that 4-hydroxyphenylpyruvic acid interacts with various enzymes involved in amino acid metabolism. For instance, its elevated levels can inhibit or alter the activity of hydroxyphenylpyruvic acid dioxygenase, leading to metabolic blockages that result in increased concentrations of related metabolites like homogentisic acid . Additionally, studies have explored its potential interactions with other compounds affecting oxidative stress and inflammation pathways .

Several compounds share structural or functional similarities with 4-hydroxyphenylpyruvic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenylalanine | Aromatic amino acid; precursor to tyrosine | Directly involved in protein synthesis |

| Tyrosine | Hydroxylated derivative of phenylalanine | Precursor to neurotransmitters like dopamine |

| Homogentisic Acid | Product of 4-hydroxyphenylpyruvic acid metabolism | Associated with alkaptonuria |

| 4-Hydroxybenzoic Acid | Contains a hydroxyl group on benzoic acid | Used as an antiseptic and preservative |

| 3-Hydroxyphenylpyruvic Acid | Hydroxyl group at a different position | Less common; potential role in similar metabolic pathways |

The uniqueness of 4-hydroxyphenylpyruvic acid lies in its specific role as an intermediary metabolite linking phenylalanine and tyrosine catabolism while also being implicated in metabolic disorders when its levels are dysregulated.

Tyrosine Catabolism and Intermediary Role of 4-HPPA

4-HPPA is a key intermediate in tyrosine degradation, catalyzed by tyrosine aminotransferase (TAT) via deamination of L-tyrosine. The subsequent oxidative decarboxylation of 4-HPPA to homogentisic acid (HGA) is mediated by HPD, an Fe(II)-dependent non-heme oxygenase. This reaction involves a NIH shift mechanism, where the hydroxyl group migrates from C3 to C5, forming HGA.

Genetic and Metabolic Disorders

Mutations in HPD disrupt this pathway, leading to:

HPD’s structure (30 kb gene, 14 exons) includes hepatocyte-specific regulatory elements, explaining its liver-dominant expression. Knockout models in mice replicate human tyrosinemia, validating its conserved metabolic role.

Biosynthesis of Scytonemin in Cyanobacteria: Precursor Integration

Scytonemin, a UV-A screening pigment in cyanobacteria, derives from 4-HPPA and L-tryptophan via a dedicated gene cluster (scyABCDEF).

Biosynthetic Pathway

- Precursor Synthesis:

- Condensation: ScyA catalyzes the coupling of 4-HPPA and tryptophan.

- Cyclization: ScyB and ScyC mediate heterocyclic ring formation.

- Oxidative Modifications: ScyE introduces double bonds, while ScyF (a putative oxidase) fine-tunes stability.

Genetic and Biotechnological Insights

| Gene | Function | Mutant Phenotype |

|---|---|---|

| scyA | Substrate coupling | No scytonemin production |

| scyE | Aromatic ring oxidation | Loss of pigment |

| scyF | Adjuvant stabilization | Reduced yield (~40%) |

The Nostoc punctiforme operon includes redundant aroB and trp genes, ensuring precursor supply under UV stress. Heterologous expression of scy genes in E. coli enables scalable scytonemin production for sunscreen applications.

Microbial Metabolism in Rumen Ecosystems: Aromatic Amino Acid Production

Rumen microbiota metabolize phenylalanine to 4-HPPA, supporting tyrosine and aromatic compound synthesis.

Key Microbial Processes

- Bacteria: Convert phenylalanine to 4-HPPA via phenylalanine ammonia-lyase (PAL), yielding phenylacetic acid (53% flux).

- Protozoa: Produce 4-HPPA at 25% bacterial rates, favoring benzoic acid synthesis.

Comparative Metabolite Flux

| Organism | Substrate | Product | Rate (μmol/g MN/h) |

|---|---|---|---|

| Bacteria | Phenylalanine | Phenylacetic acid | 76.0 |

| Protozoa | Phenylalanine | Benzoic acid | 31.7 |

| Mixed | 4-HPPA | Homogentisic acid | 183.6 |

4-HPPA’s limited degradation in rumen fluid (~0.11% catabolism) contrasts with rapid glutamate synthesis from glutamine. This stability enables dietary 4-HPPA supplementation to enhance tyrosine availability in ruminants.

Structural and Functional Characterization of HPPD

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid, a pivotal step in tyrosine degradation. Structurally, HPPD comprises a 392-amino-acid polypeptide in humans, with a calculated molecular mass of 44.8 kDa [2]. Comparative sequence analysis reveals over 80% identity between human and pig HPPD, with significant conservation extending to bacterial homologs such as Pseudomonas fluorescens and Shewanella colwelliana [2]. The enzyme’s tertiary structure bifurcates into a variable N-terminal domain and a conserved C-terminal domain housing the catalytic active site [3].

A defining feature of eukaryotic HPPD is its C-terminal tail, which functions as a dynamic gate regulating substrate access to the active site [3]. Crystal structures of Arabidopsis thaliana HPPD (AtHPPD) bound to 4-HPPA demonstrate that substrate binding induces a conformational shift in Gln293, forming a hydrogen-bond network (Ser267-Asn282-Gln307-Gln293) that transitions the enzyme from an inactive to active state [5]. This gating mechanism ensures water exclusion during catalysis, a prerequisite for efficient dioxygenase activity [3]. In contrast, bacterial HPPD variants employ a C-terminal α-helix for active-site regulation, underscoring evolutionary divergence in structural dynamics [3].

Table 1: Structural Features of Human and Bacterial HPPD

| Feature | Human HPPD | Bacterial HPPD (e.g., P. fluorescens) |

|---|---|---|

| Molecular Mass | 44.8 kDa | ~35 kDa |

| C-Terminal Motif | Flexible tail (residues 350–392) | α-Helix (residues 280–300) |

| Active-Site Gating | C-terminal tail rearrangement | α-Helix displacement |

| Conserved Iron Ligands | His226, His228, His308, Tyr229 | His158, His160, His240, Tyr161 |

Site-Directed Mutagenesis and QM/MM Computational Studies

Site-directed mutagenesis has identified residues critical for HPPD function. Substitutions at Phe424, Asn423, Glu394, Gln307, Asn282, and Ser267 in AtHPPD reduce catalytic efficiency by 12- to 3,722-fold, highlighting their roles in substrate stabilization and transition-state formation [5]. For instance, the Gln293Ala mutation abolishes activity entirely, emphasizing its centrality in the Gln293-mediated hydrogen-bond network [5].

QM/MM calculations resolve longstanding ambiguities regarding 4-HPPA’s tautomeric state within the active site. Despite existing predominantly as the enol tautomer in aqueous solution, 4-HPPA adopts the keto form when bound to HPPD [5]. This preference arises from hydrogen-bond interactions with Asn423 and Glu394, which stabilize the keto configuration and orient the substrate for subsequent oxidation [5]. Hybrid B3LYP density functional studies further elucidate the dioxygen activation mechanism, revealing a conserved pathway wherein the ternary enzyme-substrate-oxygen complex undergoes decarboxylation to form an iron(II)-peracid intermediate [4]. Heterolytic O–O bond cleavage then generates a high-valent iron(IV)-oxo species, the primary oxidant in the reaction [4].

Table 2: Impact of Key Mutations on AtHPPD Catalytic Efficiency

| Mutation | Catalytic Efficiency (kcat/Km) | Fold Reduction |

|---|---|---|

| Wild-Type | 1.0 × 106 M−1s−1 | — |

| Ser267Ala | 8.3 × 104 M−1s−1 | ~12 |

| Asn282Ala | 6.3 × 103 M−1s−1 | ~160 |

| Gln307Ala | 1.0 × 104 M−1s−1 | ~99 |

| Gln293Ala | 2.7 × 102 M−1s−1 | ~3,722 |

Mechanistic Insights into NIH Shift and Oxidative Decarboxylation

The HPPD-catalyzed reaction proceeds through a radical-based mechanism involving two key steps: (1) aromatic ring hydroxylation and (2) carboxymethyl side-chain migration (NIH shift). The iron(IV)-oxo intermediate abstracts a hydrogen atom from C1 of 4-HPPA, generating a radical sigma complex [4]. This species undergoes a 1,2-shift of the acetic acid group to C2, forming a ketone intermediate that rearomatizes to yield homogentisic acid [4]. QM/MM simulations confirm that the NIH shift occurs via a biradical intermediate, with carbon-carbon bond cleavage preceding recombination [5].

Oxidative decarboxylation accompanies the NIH shift, releasing CO2 and facilitating electron redistribution. The iron(II) center coordinates the α-keto group of 4-HPPA, polarizing the C–O bond and promoting decarboxylation [4]. This step is tightly coupled to dioxygen activation, ensuring stoichiometric consumption of O2 and minimizing reactive oxygen species leakage [4]. The C-terminal tail’s role in excluding water during this phase cannot be overstated; residues Phe347, Phe371, and Arg378 form a hydrophobic cluster that seals the active site, preventing hydrolytic side reactions [3].

Alkaptonuria represents a rare autosomal recessive disorder of tyrosine metabolism characterized by the complete deficiency of homogentisate 1,2-dioxygenase enzyme activity. This enzymatic deficiency results in the systemic accumulation of homogentisic acid, which serves as the primary pathogenic agent responsible for the multisystem manifestations of this condition.

The biochemical hallmark of alkaptonuria involves a dramatic elevation in homogentisic acid concentrations, with plasma levels ranging from 0.018 to 0.165 millimolar compared to normal values of 0.014 to 0.071 micromolar, representing a thousand-fold increase. This massive accumulation leads to the characteristic darkening of urine upon exposure to air, as homogentisic acid oxidizes to form benzoquinone acetic acid, which subsequently polymerizes into melanin-like compounds.

The pathological consequences of homogentisic acid accumulation manifest through the process of ochronosis, involving the selective deposition of homogentisic acid-derived pigment in connective tissues. This deposition process demonstrates tissue selectivity, with cartilage, tendons, and cardiovascular structures being particularly susceptible, while hepatic and cerebral tissues remain largely unaffected.

Ochronotic Arthropathy and Joint Destruction

The most debilitating manifestation of alkaptonuria involves the development of ochronotic arthropathy, which typically presents in the third to fourth decade of life. The pathophysiology underlying joint destruction involves multiple interconnected mechanisms that result in progressive cartilage degradation and bone involvement.

Homogentisic acid-induced protein oxidation leads to lipid peroxidation within chondrocytes, producing harmful compounds that alter cellular viability and metabolic activity. This oxidative stress triggers chondrocyte apoptosis and disrupts the normal homeostatic mechanisms within articular cartilage. The accumulation of ochronotic pigment increases cartilage stiffness and renders the extracellular matrix more susceptible to mechanical damage.

Histopathological examination reveals characteristic features including the presence of amber globules and fiber-like structures within the cartilage matrix, combined with degenerated collagen fibers. The pigment deposits demonstrate a characteristic concentric arrangement around affected areas, with surrounding connective tissue showing loss of normal collagen fiber organization.

Cardiovascular Manifestations

Cardiovascular involvement in alkaptonuria frequently affects the aortic and mitral valves, with stenosis being a common finding that often requires surgical intervention. The mechanical forces within the arterial circulation appear to play a crucial role in mediating ochronotic deposition, as evidenced by the predominant involvement of arterial rather than venous structures.

The cardiovascular complications extend beyond valvular involvement to include calcification of cardiac structures and potential impacts on overall cardiovascular function. These manifestations contribute significantly to the morbidity associated with alkaptonuria and may influence long-term prognosis.

Renal and Metabolic Consequences

Renal involvement in alkaptonuria manifests through the formation of kidney stones, which occur in approximately 50% of patients over 64 years of age. The passage of these characteristically black stones can be extremely painful and may contribute to progressive renal dysfunction.

The metabolic burden associated with massive homogentisic acid excretion places significant stress on renal clearance mechanisms, potentially contributing to long-term nephropathy in some patients. Additionally, the formation of prostatic stones in male patients represents another manifestation of the systemic nature of homogentisic acid accumulation.

Tyrosinemia Type III: 4-Hydroxyphenylpyruvate Dioxygenase Deficiency and Clinical Manifestations

Tyrosinemia Type III represents the rarest form of hereditary tyrosinemia, resulting from deficiency of 4-hydroxyphenylpyruvate dioxygenase enzyme activity. This autosomal recessive disorder is characterized by the accumulation of 4-hydroxyphenylpyruvic acid and related metabolites due to the impaired conversion to homogentisic acid in the tyrosine catabolism pathway.

The enzymatic deficiency in tyrosinemia Type III involves mutations in the 4-hydroxyphenylpyruvate dioxygenase gene located on chromosome 12q24.31. These mutations result in either complete loss of enzyme activity or production of a functionally impaired enzyme with reduced catalytic efficiency.

Biochemical Characteristics and Laboratory Findings

The biochemical profile of tyrosinemia Type III is distinguished by several key features that differentiate it from other forms of tyrosinemia. Plasma tyrosine concentrations are typically elevated, ranging from 425 to 1094 micromolar, representing a 5- to 15-fold increase above normal values. This hypertyrosinemia is accompanied by massive urinary excretion of tyrosine derivatives, including 4-hydroxyphenylpyruvic acid, 4-hydroxyphenyllactic acid, and 4-hydroxyphenylacetic acid.

Importantly, tyrosinemia Type III is characterized by the absence of hepatic and renal dysfunction, distinguishing it from tyrosinemia Types I and II. Liver function tests remain within normal limits, and patients do not develop the hepatomegaly, cirrhosis, or renal tubular dysfunction seen in other forms of tyrosinemia.

Neurological Manifestations and Clinical Variability

The clinical presentation of tyrosinemia Type III demonstrates remarkable variability, ranging from completely asymptomatic individuals identified through newborn screening to patients with significant neurological manifestations. This phenotypic heterogeneity complicates clinical management and prognostic assessment.

Neurological symptoms, when present, typically include intellectual disability, seizures, and intermittent ataxia. Intellectual impairment represents the most common long-term complication, affecting approximately 75% of patients who develop symptoms. The severity of cognitive impairment varies considerably, with some patients demonstrating mild learning difficulties while others experience more significant developmental delays.

Seizures may occur in a subset of patients and can range from isolated episodes to more persistent epileptic conditions. The seizure patterns do not appear to follow a specific classification, and response to anticonvulsant therapy varies among affected individuals.

Intermittent ataxia represents another characteristic neurological manifestation, presenting as periodic episodes of coordination difficulties and balance disturbances. These episodes may be triggered by intercurrent illness, dietary changes, or metabolic stress.

Pathophysiological Mechanisms of Neurological Damage

The mechanisms underlying neurological dysfunction in tyrosinemia Type III involve multiple interconnected pathways that result in cellular damage and functional impairment. The accumulation of 4-hydroxyphenylpyruvic acid and related metabolites leads to the formation of toxic compounds that cannot be properly metabolized due to the enzymatic deficiency.

When 4-hydroxyphenylpyruvate dioxygenase activity is impaired, the normal conversion to homogentisic acid is blocked, leading to alternative metabolic pathway activation. This results in the production of toxic compounds that accumulate within cells, particularly affecting nervous system tissue which demonstrates heightened sensitivity to these metabolites.

The neurotoxic effects may involve multiple mechanisms including oxidative stress, impaired energy metabolism, and disruption of normal cellular homeostasis. Some studies suggest that excessive nitric oxide release may contribute to neuronal damage, though the precise mechanisms remain incompletely understood.

Treatment Response and Long-term Outcomes

The management of tyrosinemia Type III typically involves dietary restriction of phenylalanine and tyrosine intake, though the long-term efficacy of this approach remains uncertain. Some patients demonstrate improvement in biochemical parameters and clinical symptoms with dietary management, while others show minimal response despite strict adherence to treatment protocols.

Patients identified through newborn screening and treated early appear to have better long-term outcomes compared to those diagnosed later in life. However, the relationship between treatment timing, biochemical control, and neurological outcomes remains complex and incompletely understood.

Hawkinsinuria: 4-Hydroxyphenylpyruvate Dioxygenase Mutations and Metabolite Excretion Patterns

Hawkinsinuria represents a unique autosomal dominant disorder of tyrosine metabolism characterized by specific mutations in the 4-hydroxyphenylpyruvate dioxygenase gene that result in the production and excretion of the distinctive metabolite hawkinsin. This rare condition demonstrates a complex pattern of metabolite excretion and clinical manifestations that distinguish it from other disorders of tyrosine metabolism.

The molecular basis of hawkinsinuria involves specific heterozygous mutations in the 4-hydroxyphenylpyruvate dioxygenase gene, most commonly the A33T mutation, which has been identified in multiple affected families. Additional mutations including V212M and N241S have been reported, with some patients carrying compound mutations that may influence disease severity.

Metabolite Excretion Patterns and Biochemical Characteristics

The pathognomonic feature of hawkinsinuria involves the lifelong excretion of hawkinsin, a sulfur-containing amino acid identified as 2-amino-3-[2-(carboxymethyl)-2,5-dihydroxy-1-cyclohex-3-enyl]sulfanyl propanoic acid. This unique metabolite results from the reaction of an abnormal enzymatic product with glutathione, reflecting the altered catalytic activity of the mutant enzyme.

The metabolite excretion pattern in hawkinsinuria demonstrates age-related variability, with the most pronounced abnormalities occurring during infancy. During acute phases, patients excrete massive amounts of pyroglutamic acid, which contributes significantly to the metabolic acidosis observed in affected infants. This pyroglutamic aciduria results from glutathione cycle disruption and represents a key mechanism underlying the clinical manifestations of the disorder.

Additional metabolites consistently found in hawkinsinuria include 4-hydroxycyclohexylacetic acid, which serves as a diagnostic marker, and quinolacetic acid, which represents the direct enzymatic product of the mutant 4-hydroxyphenylpyruvate dioxygenase. The excretion of these compounds provides insight into the altered metabolic pathways operating in affected individuals.

Clinical Manifestations and Disease Course

The clinical presentation of hawkinsinuria follows a characteristic temporal pattern, with symptoms typically appearing between 7 and 24 weeks of age, often coinciding with weaning from breast milk to formula feeding. This timing suggests that the introduction of higher protein loads may trigger the metabolic decompensation observed in affected infants.

The acute clinical manifestations include failure to thrive, metabolic acidosis, and distinctive physical features such as fine, sparse hair. Many patients develop a characteristic "swimming pool" odor, which may reflect the excretion of specific metabolites. Additional features may include tachypnea, abdominal distention, and signs of metabolic stress.

Metabolic acidosis represents a central feature of the acute phase, with blood pH values typically falling below 7.35. This acidosis results from the accumulation of organic acids, particularly pyroglutamic acid, which overwhelms the body's buffering capacity. The severity of acidosis correlates with the degree of metabolic decompensation and may require intensive medical management.

Pathophysiological Mechanisms and Metabolic Consequences

The pathophysiology of hawkinsinuria involves a complex interplay between altered enzyme function, metabolite accumulation, and secondary metabolic consequences. The mutant 4-hydroxyphenylpyruvate dioxygenase enzyme produces quinolacetic acid instead of the normal product homogentisic acid, leading to the formation of hawkinsin through spontaneous reaction with cellular glutathione.

The consumption of glutathione in hawkinsin formation leads to glutathione depletion, which has significant downstream effects on cellular antioxidant capacity and metabolic function. This depletion contributes to the oxidative stress observed in affected individuals and may explain the dramatic clinical response to N-acetylcysteine treatment reported in some patients.

The metabolic consequences extend beyond the immediate effects of hawkinsin formation to include disruption of normal tyrosine catabolism and activation of alternative metabolic pathways. The accumulation of tyrosine and related metabolites contributes to the overall metabolic burden and may influence long-term outcomes.

Treatment Response and Long-term Prognosis

The clinical course of hawkinsinuria is characterized by spontaneous resolution of acute symptoms within the first year of life, despite continued excretion of hawkinsin throughout life. This paradoxical pattern suggests that metabolic adaptation occurs as affected individuals mature, allowing for better tolerance of the enzymatic deficiency.

Treatment approaches have included dietary protein restriction, ascorbic acid supplementation, and, in some cases, N-acetylcysteine therapy. The response to N-acetylcysteine has been particularly encouraging, with normalization of growth parameters and improvement in biochemical abnormalities. This therapeutic response supports the hypothesis that glutathione depletion plays a central role in the pathogenesis of hawkinsinuria.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Synthesis and Herbicidal Activity of Triketone-Aminopyridines as Potent

Jia-Xu Nan, Jing-Fang Yang, Hong-Yan Lin, Yao-Chao Yan, Shao-Meng Zhou, Xue-Fang Wei, Qiong Chen, Wen-Chao Yang, Ren-Yu Qu, Guang-Fu YangPMID: 33999624 DOI: 10.1021/acs.jafc.0c07782

Abstract

Exploring novel-hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27, HPPD) inhibitors has become one of the most promising research directions in herbicide innovation. On the basis of our tremendous interest in exploiting more powerful HPPD inhibitors, we designed a family of benzyl-containing triketone-aminopyridines via a structure-based drug design (SBDD) strategy and then synthesized them. Among these prepared derivatives, the best active 3-hydroxy-2-(3,5,6-trichloro-4-((4-isopropylbenzyl)amino)picolinoyl)cyclohex-2-en-1-one (

, IC

= 0.047 μM) exhibited a 5.8-fold enhancement in inhibiting

(

) HPPD activity over that of commercial mesotrione (IC

= 0.273 μM). The predicted docking models and calculated energy contributions of the key residues for small molecules suggested that an additional π-π stacking interaction with Phe-392 and hydrophobic contacts with Met-335 and Pro-384 were detected in

HPPD upon the binding of the best active compound

compared with that of the reference mesotrione. Such a molecular mechanism and the resulting binding affinities coincide with the proposed design scheme and experimental values. It is noteworthy that inhibitors

(3-hydroxy-2-(3,5,6-trichloro-4-((4-chlorobenzyl)amino)picolinoyl)cyclohex-2-en-1-one),

(3-hydroxy-2-(3,5,6-trichloro-4-((4-methylbenzyl)amino)picolinoyl)cyclohex-2-en-1-one), and

displayed excellent greenhouse herbicidal effects at 150 g of active ingredient (ai)/ha after postemergence treatment. Furthermore, compound

showed superior weed-controlling efficacy against

(

) versus that of the positive control mesotrione at multiple test dosages (120, 60, and 30 g ai/ha). These findings imply that compound

, as a novel lead of HPPD inhibitors, possesses great potential for application in specifically combating the malignant weed

.

Role of the N-terminus in human 4-hydroxyphenylpyruvate dioxygenase activity

An-Ning Feng, Chih-Wei Huang, Chi-Huei Lin, Yung-Lung Chang, Meng-Yuan Ni, Hwei-Jen LeePMID: 31722428 DOI: 10.1093/jb/mvz092

Abstract

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in tyrosine catabolism, catalysing the oxidation of 4-hydroxyphenylpyruvate to homogentisate. Genetic deficiency of this enzyme causes type III tyrosinaemia. The enzyme comprises two barrel-shaped domains formed by the N- and C-termini, with the active site located in the C-terminus. This study investigated the role of the N-terminus, located at the domain interface, in HPPD activity. We observed that the kcat/Km decreased ∼8-fold compared with wild type upon removal of the 12 N-terminal residues (ΔR13). Interestingly, the wild-type level of activity was retained in a mutant missing the 17 N-terminal residues, with a kcat/Km 11-fold higher than that of the ΔR13 mutant; however, the structural stability of this mutant was lower than that of wild type. A 2-fold decrease in catalytic efficiency was observed for the K10A and E12A mutants, indicating synergism between these residues in the enzyme catalytic function. A molecular dynamics simulation showed large RMS fluctuations in ΔR13 suggesting that conformational flexibility at the domain interface leads to lower activity in this mutant. These results demonstrate that the N-terminus maintains the stability of the domain interface to allow for catalysis at the active site of HPPD.Interference of hydroxyphenylpyruvic acid, hydroxyphenyllactic acid and tyrosine on routine serum and urine clinical chemistry assays; implications for biochemical monitoring of patients with alkaptonuria treated with nitisinone

S L Curtis, B P Norman, A M Milan, J A Gallagher, B Olsson, L R Ranganath, N B RobertsPMID: 31228435 DOI: 10.1016/j.clinbiochem.2019.06.010

Abstract

We have assessed the effect of elevated concentrations of hydroxyphenylpyruvic acid (HPPA), hydroxyphenyllactic acid (HPLA) and tyrosine, on a range of chemistry tests in serum and urine to explore the potential for chemical interference on routine laboratory analyses in patients with alkaptonuria (AKU) treated with nitisinone and similarly implications for patients with hereditary tyrosinemia type 1 (HT-1).HPPA, HPLA and tyrosine were added separately to pooled serum from subjects without AKU in a range of assays with Roche Modular chemistries. Effects on urine were assessed by changes in urine strip chemistries after mixing a positive control urine with various amounts of the test compounds and reading on a Siemens urine strip meter.

No significant effect (p > 0.1) was observed up to 225 μmol/L of HPPA and HPLA, and up to 5000 μmol/L tyrosine, on any of the serum-based assays including those with peroxidase-coupled reaction systems of enzymatic creatinine, urate, total cholesterol, HDL cholesterol and triglyceride. Both the monohydroxy HPPA, and the dihydroxy homogentisic acid (HGA), at increased urine concentrations typical of nitisinone-treated AKU and non-treated AKU respectively, did however show marked negative interference in strip assays for glucose and leucocytes; i.e. those with peroxide-linked endpoints. The effect of increased HPLA was less marked.

In patients with AKU or on nitisinone treatment and HT-1 patients on nitisinone, urine strip chemistry testing should be used sparingly, if at all, to avoid false negative reporting. It is recommended that urine assays should be organised with a suitable specialist laboratory.

HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza

Guo-Quan Wang, Jun-Feng Chen, Bo Yi, He-Xin Tan, Lei Zhang, Wan-Sheng ChenPMID: 29329649 DOI: 10.1016/S1875-5364(18)30008-6

Abstract

Salvia miltiorrhiza is a medicinal plant widely used in the treatment of cardiovascular and cerebrovascular diseases. Hydrophilic phenolic acids, including rosmarinic acid (RA) and lithospermic acid B (LAB), are its primary medicinal ingredients. However, the biosynthetic pathway of RA and LAB in S. miltiorrhiza is still poorly understood. In the present study, we accomplished the isolation and characterization of a novel S. miltiorrhiza Hydroxyphenylpyruvate reductase (HPPR) gene, SmHPPR, which plays an important role in the biosynthesis of RA. SmHPPR contained a putative catalytic domain and a NAD(P)H-binding motif. The recombinant SmHPPR enzyme exhibited high HPPR activity, converting 4-hydroxyphenylpyruvic acid (pHPP) to 4-hydroxyphenyllactic acid (pHPL), and exhibited the highest affinity for substrate 4-hydroxyphenylpyruvate. SmHPPR expression could be induced by various treatments, including SA, GA, MeJA and Ag

, and the changes in SmHPPR activity were correlated well with hydrophilic phenolic acid accumulation. SmHPPR was localized in cytoplasm, most likely close to the cytosolic NADPH-dependent hydroxypyruvate reductase active in photorespiration. In addition, the transgenic S. miltiorrhiza hairy roots overexpressing SmHPPR exhibited up to 10-fold increases in the products of hydrophilic phenolic acid pathway. In conclusion, our findings provide a new insight into the synthesis of active pharmaceutical compounds at molecular level.

4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals

Ferdinand Ndikuryayo, Behrooz Moosavi, Wen-Chao Yang, Guang-Fu YangPMID: 28903556 DOI: 10.1021/acs.jafc.7b03851

Abstract

The development of new herbicides is receiving considerable attention to control weed biotypes resistant to current herbicides. Consequently, new enzymes are always desired as targets for herbicide discovery. 4-Hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) is an enzyme engaged in photosynthetic activity and catalyzes the transformation of 4-hydroxyphenylpyruvic acid (HPPA) into homogentisic acid (HGA). HPPD inhibitors constitute a promising area of discovery and development of innovative herbicides with some advantages, including excellent crop selectivity, low application rates, and broad-spectrum weed control. HPPD inhibitors have been investigated for agrochemical interests, and some of them have already been commercialized as herbicides. In this review, we mainly focus on the chemical biology of HPPD, discovery of new potential inhibitors, and strategies for engineering transgenic crops resistant to current HPPD-inhibiting herbicides. The conclusion raises some relevant gaps for future research directions.Discovery of Novel Inhibitors of the Tautomerase Activity of Macrophage Migration Inhibitory Factor (MIF)

Maria Cleofé Zapatero, Paloma Pérez, María Jesús Vázquez, Gonzalo Colmenarejo, Maite de Los Frailes, Fernando RamónPMID: 26933127 DOI: 10.1177/1087057116633997

Abstract

Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine associated with multiple diseases, including neurodegenerative disorders. With the ultimate goal of providing novel chemotypes as starting points for development of disease-modifying therapeutics for neurodegeneration, we endeavored to screen the GSK compound collection for MIF inhibitors using a miniaturized, activity-based kinetic assay. The assay monitors the increase in absorbance at 320 nm resulting from keto-to-enol tautomerization of 4-hydroxyphenylpyruvate, a reaction catalyzed by MIF. We ran a full-diversity screen evaluating the inhibitory activity of 1.6 million compounds. Primary hits were confirmed and retested in an orthogonal assay measuring tautomerization of l-dopachrome methyl ester by the decrease in absorbance at 475 nm in kinetic mode. Selected compounds were progressed to medium-throughput mode-of-inhibition studies, which included time dependence, enzyme concentration dependence, and reversibility of their inhibitory effect. With these results and after inspection of the physicochemical properties of compounds, 17 chemotypes were prioritized and progressed to further stages of validation and characterization to better assess their therapeutic potential.Biochemical properties and subcellular localization of tyrosine aminotransferases in Arabidopsis thaliana

Minmin Wang, Kyoko Toda, Hiroshi A MaedaPMID: 27726859 DOI: 10.1016/j.phytochem.2016.09.007

Abstract

Plants produce various L-tyrosine (Tyr)-derived compounds that are of pharmaceutical or nutritional importance to humans. Tyr aminotransferase (TAT) catalyzes the reversible transamination between Tyr and 4-hydroxyphenylpyruvate (HPP), the initial step in the biosynthesis of many Tyr-derived plant natural products. Herein reported is the biochemical characterization and subcellular localization of TAT enzymes from the model plant Arabidopsis thaliana. Phylogenetic analysis showed that Arabidopsis has at least two homologous TAT genes, At5g53970 (AtTAT1) and At5g36160 (AtTAT2). Their recombinant enzymes showed distinct biochemical properties: AtTAT1 had the highest activity towards Tyr, while AtTAT2 exhibited a broad substrate specificity for both amino and keto acid substrates. Also, AtTAT1 favored the direction of Tyr deamination to HPP, whereas AtTAT2 preferred transamination of HPP to Tyr. Subcellular localization analysis using GFP-fusion proteins and confocal microscopy showed that AtTAT1, AtTAT2, and HPP dioxygenase (HPPD), which catalyzes the subsequent step of TAT, are localized in the cytosol, unlike plastid-localized Tyr and tocopherol biosynthetic enzymes. Furthermore, subcellular fractionation indicated that, while HPPD activity is restricted to the cytosol, TAT activity is detected in both cytosolic and plastidic fractions of Arabidopsis leaf tissue, suggesting that an unknown aminotransferase(s) having TAT activity is also present in the plastids. Biochemical and cellular analyses of Arabidopsis TATs provide a fundamental basis for future in vivo studies and metabolic engineering for enhanced production of Tyr-derived phytochemicals in plants.Structural basis for non-genuine phenolic acceptor substrate specificity of Streptomyces roseochromogenes prenyltransferase CloQ from the ABBA/PT-barrel superfamily

Carla Araya-Cloutier, Bianca Martens, Gijs Schaftenaar, Franziska Leipoldt, Harry Gruppen, Jean-Paul VinckenPMID: 28355308 DOI: 10.1371/journal.pone.0174665

Abstract

Acceptor substrate specificity of Streptomyces roseochromogenes prenyltransferase SrCloQ was investigated using different non-genuine phenolic compounds. RP-UHPLC-UV-MSn was used for the tentative annotation and quantification of the prenylated products. Flavonoids, isoflavonoids and stilbenoids with different types of substitution were prenylated by SrCloQ, although with less efficiency than the genuine substrate 4-hydroxyphenylpyruvate. The isoflavan equol, followed by the flavone 7,4'-dihydroxyflavone, were the best non-genuine acceptor substrates. B-ring C-prenylation was in general preferred over A-ring C-prenylation (ratio 5:1). Docking studies of non-genuine acceptor substrates with the B-ring oriented towards the donor substrate dimethylallyl pyrophosphate, showed that the carbonyl group of the C-ring was able to make stabilizing interactions with the residue Arg160, which might determine the preference observed for B-ring prenylation. No reaction products were formed when the acceptor substrate had no phenolic hydroxyl groups. This preference can be explained by the essential hydrogen bond needed between a phenolic hydroxyl group and the residue Glu281. Acceptor substrates with an additional hydroxyl group at the C3' position (B-ring), were mainly O3'-prenylated (> 80% of the reaction products). This can be explained by the proximity of the C3' hydroxyl group to the donor substrate at the catalytic site. Flavones were preferred over isoflavones by SrCloQ. Docking studies suggested that the orientation of the B-ring and of the phenolic hydroxyl group at position C7 (A-ring) of flavones towards the residue Tyr233 plays an important role in this observed preference. Finally, the insights obtained on acceptor substrate specificity and regioselectivity for SrCloQ were extended to other prenyltransferases from the CloQ/NhpB family.3D Pharmacophore-Based Virtual Screening and Docking Approaches toward the Discovery of Novel HPPD Inhibitors

Ying Fu, Yi-Na Sun, Ke-Han Yi, Ming-Qiang Li, Hai-Feng Cao, Jia-Zhong Li, Fei YePMID: 28598377 DOI: 10.3390/molecules22060959

Abstract

-Hydroxyphenylpyruvate dioxygenase (HPPD) is not only the useful molecular target in treating life-threatening tyrosinemia type I, but also an important target for chemical herbicides. A combined in silico structure-based pharmacophore and molecular docking-based virtual screening were performed to identify novel potential HPPD inhibitors. The complex-based pharmacophore model (CBP) with 0.721 of ROC used for screening compounds showed remarkable ability to retrieve known active ligands from among decoy molecules. The ChemDiv database was screened using CBP-Hypo2 as a 3D query, and the best-fit hits subjected to molecular docking with two methods of LibDock and CDOCKER in Accelrys Discovery Studio 2.5 (DS 2.5) to discern interactions with key residues at the active site of HPPD. Four compounds with top rankings in the HipHop model and well-known binding model were finally chosen as lead compounds with potential inhibitory effects on the active site of target. The results provided powerful insight into the development of novel HPPD inhibitors herbicides using computational techniques.Para-hydroxyphenylpyruvate inhibits the pro-inflammatory stimulation of macrophage preventing LPS-mediated nitro-oxidative unbalance and immunometabolic shift

Rosella Scrima, Marta Menga, Consiglia Pacelli, Francesca Agriesti, Olga Cela, Claudia Piccoli, Antonella Cotoia, Alessandra De Gregorio, Julia V Gefter, Gilda Cinnella, Nazzareno CapitanioPMID: 29176872 DOI: 10.1371/journal.pone.0188683

Abstract

Targeting metabolism is emerging as a promising therapeutic strategy for modulation of the immune response in human diseases. In the presented study we used the lipopolysaccharide (LPS)-mediated activation of RAW 264.7 macrophage-like cell line as a model to investigate changes in the metabolic phenotype and to test the effect of p-hydroxyphenylpyruvate (pHPP) on it. pHPP is an intermediate of the PHE/TYR catabolic pathway, selected as analogue of the ethyl pyruvate (EP), which proved to exhibit antioxidant and anti-inflammatory activities. The results obtained show that LPS-priming of RAW 264.7 cell line to the activated M1 state resulted in up-regulation of the inducible nitric oxide synthase (iNOS) expression and consequently of NO production and in release of the pro-inflammatory cytokine IL-6. All these effects were prevented dose dependently by mM concentrations of pHPP more efficiently than EP. Respirometric and metabolic flux analysis of LPS-treated RAW 264.7 cells unveiled a marked metabolic shift consisting in downregulation of the mitochondrial oxidative phosphorylation and upregulation of aerobic glycolysis respectively. The observed respiratory failure in LPS-treated cells was accompanied with inhibition of the respiratory chain complexes I and IV and enhanced production of reactive oxygen species. Inhibition of the respiratory activity was also observed following incubation of human neonatal fibroblasts (NHDF-neo) with sera from septic patients. pHPP prevented all the observed metabolic alteration caused by LPS on RAW 264.7 or by septic sera on NHDF-neo. Moreover, we provide evidence that pHPP is an efficient reductant of cytochrome c. On the basis of the presented results a working model, linking pathogen-associated molecular patterns (PAMPs)-mediated immune response to mitochondrial oxidative metabolism, is put forward along with suggestions for its therapeutic control.Explore Compound Types